molecular formula C9H13ClN2O2 B2505389 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 685513-51-3

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2505389
CAS RN: 685513-51-3
M. Wt: 216.67
InChI Key: PWNMMQXAXFGQSW-UHFFFAOYSA-N
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Description

“3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The exact molecular structure of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” is not available in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .

Scientific Research Applications

D-Amino Acid Oxidase Inhibitor

This compound is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound can protect DAO cells from oxidative stress induced by D-Serine .

Pain Management

3-Methylpyrazole-5-carboxylic acid, a similar compound, has been found to specifically prevent formalin-induced tonic pain . This suggests potential applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” in pain management.

Synthesis of N-Heterocycles

In the field of synthetic chemistry, similar compounds have been used in the construction of C–N bonds . This compound could potentially be used in the synthesis of N-heterocycles, which are of biological interest .

Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to the compound , were synthesized and tested against seven phytopathogenic fungi . Most of them displayed moderate to excellent activities . This suggests potential antifungal applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”.

Potential Therapeutic Applications

Imidazole containing compounds, which are structurally similar to the compound , have been found to show a broad range of chemical and biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests potential therapeutic applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”.

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests potential biological applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”.

Safety and Hazards

When handling “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”, it should be treated as an organic compound. Protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizers and strong acids or bases. If contact with skin or eyes occurs, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

5-tert-butyl-4-chloro-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMMQXAXFGQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Synthesis routes and methods I

Procedure details

A mixture of 5-tert-butyl-4-chloro-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (prepared as described in the previous step, 2.20 g, 9.00 mmol) and 3 N aqueous NaOH (7.50 mL, 22.5 mmol) in MeOH (40 mL) was stirred at room temperature for 4 h. The solvent was removed under reduced pressure, and the residue was treated with H2O (30 mL) and washed with Et2O. The aqueous layer was then acidified to pH 7 by 2 N aqueous HCl and extracted with DCM. The combined organic layers were washed with brine and dried with Na2SO4. The solvent was removed in vacuo to yield the title compound as a white solid. 1H-NMR (400 MHz, CDCl3) δ: 10.41 (br s, 1H), 4.12 (s, 3H), 1.42 (s, 9H). Mass Spectrum (LCMS, ESI pos.) Calculated for C9H13ClN2O2: 217.1 (M+H), Measured: 217.1.
Name
5-tert-butyl-4-chloro-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 12-L, four neck round bottom flask equipped with overhead air stirrer, positive pressure nitrogen inlet, thermocouple, and addition funnel was charged with ethyl 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylate (282 g, 1.15 mol) and EtOH (4.3 L). 3M NaOH (960 mL, 2.87 mol) was added in one portion and the resulting slurry began to clarify immediately. The resulting mixture was stirred at room temperature for 2 h and yielded a turbid solution. The turbid solution was evaporated and the resulting aqueous slurry was diluted with H2O (2 L). The basic solution was acidified to pH˜2 using concentrated HCl. The aqueous layer was extracted with dichloromethane (2×800 mL), dried over MgSO4, filtered, and evaporated to yield 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as an off-white solid. 1H NMR (CHLOROFORM-d) δ: 4.11 (s, 3H), 1.41 (s, 9H)
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Quantity
282 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 L
Type
solvent
Reaction Step Two
Name
Quantity
960 mL
Type
reactant
Reaction Step Three

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